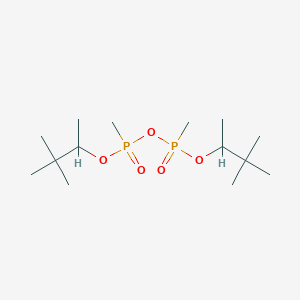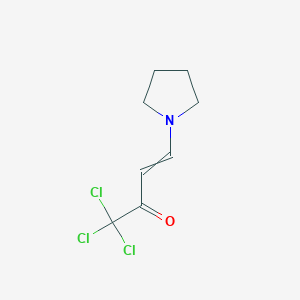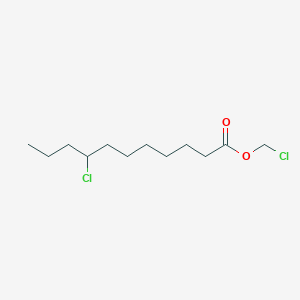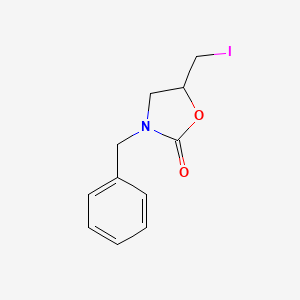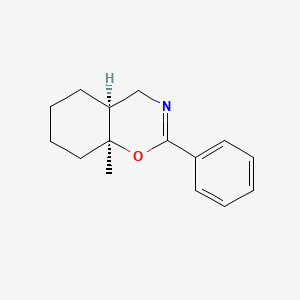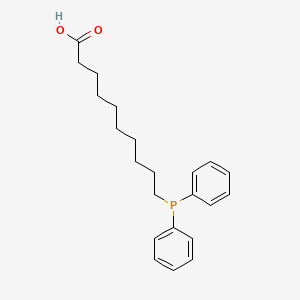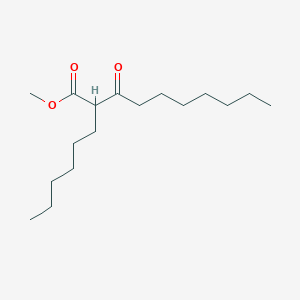
Decanoic acid, 2-hexyl-3-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoic acid, 2-hexyl-3-oxo-, methyl ester is an organic compound belonging to the ester family. Esters are known for their distinctive aromas and are widely used in various industries, including food, cosmetics, and pharmaceuticals. This particular ester is derived from decanoic acid, a saturated fatty acid, and is characterized by its unique molecular structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-hexyl-3-oxo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Decanoic acid+MethanolAcid CatalystDecanoic acid, 2-hexyl-3-oxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate.
化学反応の分析
Types of Reactions
Decanoic acid, 2-hexyl-3-oxo-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Hydrolysis: Decanoic acid and methanol.
Reduction: Decanol.
Transesterification: A different ester and methanol.
科学的研究の応用
Decanoic acid, 2-hexyl-3-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.
作用機序
The mechanism of action of decanoic acid, 2-hexyl-3-oxo-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The ester can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating Receptors: It can interact with cell surface receptors, affecting signal transduction pathways.
Altering Membrane Properties: The ester can integrate into cell membranes, affecting their fluidity and permeability.
類似化合物との比較
Similar Compounds
- Decanoic acid, 3-hydroxy-, methyl ester
- Decanoic acid, 9-oxo-, methyl ester
- Methyl decanoate
Uniqueness
Decanoic acid, 2-hexyl-3-oxo-, methyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
86089-22-7 |
|---|---|
分子式 |
C17H32O3 |
分子量 |
284.4 g/mol |
IUPAC名 |
methyl 2-hexyl-3-oxodecanoate |
InChI |
InChI=1S/C17H32O3/c1-4-6-8-10-12-14-16(18)15(17(19)20-3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChIキー |
XTTBCJYEZQRYNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C(CCCCCC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


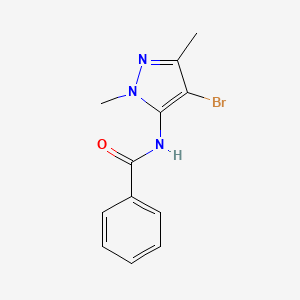
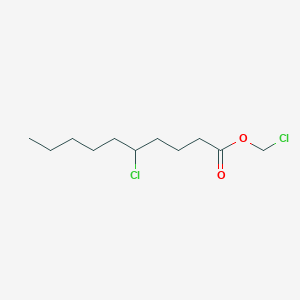
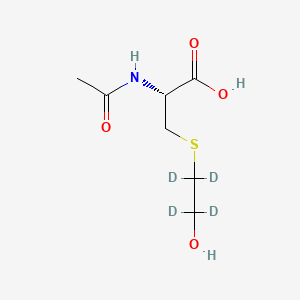
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)

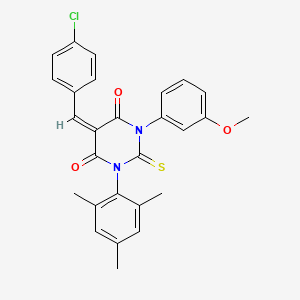
![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
